molecular formula C15H19N3O2 B11102787 1-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione

1-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione

Cat. No.: B11102787
M. Wt: 273.33 g/mol
InChI Key: DJLDPYAMMULPRP-UHFFFAOYSA-N
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Description

1-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry. It features a pyrrolidine-2,5-dione core linked to a phenylpiperazine moiety, which imparts unique pharmacological properties. This compound is often explored for its potential therapeutic applications, particularly in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 4-phenylpiperazine. A common method includes:

    Starting Materials: Pyrrolidine-2,5-dione and 4-phenylpiperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

    Catalysts: Acid catalysts like hydrochloric acid or base catalysts like sodium hydroxide can be used to facilitate the reaction.

    Purification: The product is often purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Synthesis: Employing continuous flow synthesis techniques to enhance efficiency and yield.

    Automation: Automated systems for precise control of reaction parameters and purification processes.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperazine nitrogen, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms with hydrogenated bonds.

    Substitution Products: Compounds with new functional groups replacing hydrogen atoms on the phenyl ring or piperazine nitrogen.

Scientific Research Applications

1-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione involves:

    Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, or enzymes in the central nervous system.

    Pathways: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and pain perception.

Comparison with Similar Compounds

    1-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione vs. 1-[(4-Methylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione: The presence of a phenyl group versus a methyl group can significantly alter pharmacological properties.

    This compound vs. 1-[(4-Chlorophenylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione:

Uniqueness: this compound is unique due to its specific structural features that confer distinct pharmacological activities, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

1-[(4-phenylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C15H19N3O2/c19-14-6-7-15(20)18(14)12-16-8-10-17(11-9-16)13-4-2-1-3-5-13/h1-5H,6-12H2

InChI Key

DJLDPYAMMULPRP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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